(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
This compound features a bromofuran moiety linked via a piperidinyloxy group to a 5-methoxy-substituted benzothiazole ring. The bromofuran group enhances electrophilic reactivity, while the benzothiazole scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Synthetic routes for analogous compounds involve nucleophilic substitutions and coupling reactions, as seen in the preparation of benzothiazole-piperidine hybrids .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-23-12-2-4-15-13(10-12)20-18(26-15)24-11-6-8-21(9-7-11)17(22)14-3-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWADWVXRLJXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound finds wide application in:
Chemistry: Used in studying the reactivity of complex organic structures.
Biology: Investigated for its potential pharmacological properties, particularly in the context of neurotransmitter systems.
Medicine: Explored for therapeutic potential, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for fine chemicals.
Mechanism:
The compound’s mechanism of action is primarily through interaction with specific molecular targets such as enzymes or receptors.
Molecular Targets and Pathways:
It potentially modulates pathways involving neurotransmitters due to its structural similarity to known bioactive compounds.
Comparison with Similar Compounds
(A) Piperidin-1-yl(6-((5-(piperidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3o)
(B) (5-Bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(C) (5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Structural Features: Replaces the piperidine-benzothiazole system with a thiazolidinone ring and nitroaryl group.
Physicochemical and Spectroscopic Data Comparison
Biological Activity
The compound (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure features a brominated furan ring , a piperidine ring , and a thiazole derivative , which contribute to its unique pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Bromination of furan to obtain 5-bromofuran.
- Formation of the thiazole derivative through reactions involving appropriate precursors.
- Coupling reactions to link the piperidine and thiazole components, often using palladium-catalyzed cross-coupling techniques.
Pharmacological Studies
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines |
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways crucial for pathogen survival or cancer cell growth.
- Receptor Modulation : The structural features allow for potential binding to various receptors, modulating their activity.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µM, suggesting promising antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
